molecular formula C22H13F3N2O3 B2837711 [(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate CAS No. 478261-28-8

[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate

Cat. No.: B2837711
CAS No.: 478261-28-8
M. Wt: 410.352
InChI Key: KDQVCWRDSBFQEF-LGUFXXKBSA-N
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Description

“[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate” is a complex organic compound. It contains an indole group, which is a common structure in many natural products and pharmaceuticals . The compound also contains a trifluoromethyl group, which is often used in medicinal chemistry to improve the biological activity of a molecule .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The indole and phenyl groups are aromatic, contributing to the compound’s stability. The trifluoromethyl group is highly electronegative, which could influence the compound’s reactivity .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The indole and phenyl groups could potentially undergo electrophilic substitution reactions, while the trifluoromethyl group could participate in various organofluorine reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, and stability would be influenced by the presence of the indole, phenyl, and trifluoromethyl groups .

Scientific Research Applications

Anti-Cancer Potential

One study focused on the synthesis and evaluation of novel quinuclidinone derivatives, including compounds structurally similar to (E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate, as potential anti-proliferative agents. These compounds showed significant anti-cancer activity in cell viability assays, highlighting their potential as new cancer therapeutics (Soni, Sanghvi, Devkar, & Thakore, 2015).

Antimicrobial Applications

Another research avenue has explored the synthesis and characterization of oxazine bearing pyridine scaffold as potential antimicrobial agents. Compounds related to the chemical structure of interest demonstrated significant activity against a range of bacterial and fungal strains, suggesting a valuable application in fighting infectious diseases (Desai, Bhatt, Joshi, & Vaja, 2017).

Materials Science

Further investigations into the properties of related compounds have led to the development of azo polymers for reversible optical storage. These studies highlight the potential of such compounds in creating advanced materials for optical data storage, with a focus on the cooperative motion of polar side groups in amorphous polymers (Meng, Natansohn, Barrett, & Rochon, 1996).

Synthesis and Characterization

Research has also been conducted on the synthesis of 2,4,6-trisubstituted pyridines via oxidative Eosin Y photoredox catalysis, demonstrating the utility of related chemical structures in synthesizing complex organic molecules. This work contributes to the broader field of synthetic chemistry by providing novel methodologies for compound synthesis (Rohokale, Koenig, & Dhavale, 2016).

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

The future research directions for this compound could involve further exploration of its synthesis, properties, and potential applications. Given the prevalence of indole and trifluoromethyl groups in medicinal chemistry, this compound could potentially have interesting biological activities worth investigating .

Properties

IUPAC Name

[(E)-(2-oxo-1-phenylindol-3-ylidene)amino] 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H13F3N2O3/c23-22(24,25)15-8-6-7-14(13-15)21(29)30-26-19-17-11-4-5-12-18(17)27(20(19)28)16-9-2-1-3-10-16/h1-13H/b26-19+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDQVCWRDSBFQEF-LGUFXXKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3C(=NOC(=O)C4=CC(=CC=C4)C(F)(F)F)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N2C3=CC=CC=C3/C(=N\OC(=O)C4=CC(=CC=C4)C(F)(F)F)/C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H13F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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